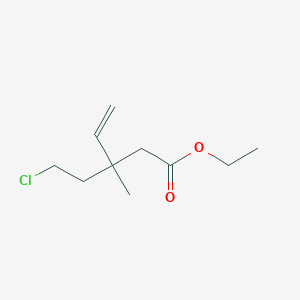
Ethyl 3-(2-chloroethyl)-3-methylpent-4-enoate
Cat. No. B8624414
Key on ui cas rn:
56975-66-7
M. Wt: 204.69 g/mol
InChI Key: LCQFFAARIKYODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03994953
Procedure details


To a solution of 1.97 parts of a 2:1 mixture of E/Z stereoisomers of 5-chloro-3-methyl-2-penten-1-ol in 20 parts by volume of triethyl orthoacetate is added 0.14 part of propionic acid. This solution is heated for 40 hours in an oil bath (~150°) in such a manner that the ethanol that forms during the reaction is slowly distilled through a Vigreaux column. After cooling the solution, 20 parts by volume of pentane and 20 parts by volume of 1 M sulfuric acid are added, and this mixture is stirred vigorously for 5 minutes to hydrolyze the excess triethyl orthoacetate. The mixture is then diluted with 150 parts by volume of water and the product is isolated by pentane extraction. The pentane extracts are washed with saturated sodium bicarbonate, 10% sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered. Removal of the pentane, followed by fractional distillation, yields 2.27 parts (76%) of ethyl 3-[2-chloroethyl]-3-methyl- 4-pentenoate. The formula is: ##STR2##
Name
5-chloro-3-methyl-2-penten-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
76%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][C:4]([CH3:8])=[CH:5][CH2:6]O.[C:9]([O:17]CC)([O:14][CH2:15][CH3:16])(OCC)[CH3:10].C(O)(=O)CC>C(O)C>[Cl:1][CH2:2][CH2:3][C:4]([CH3:8])([CH:5]=[CH2:6])[CH2:10][C:9]([O:14][CH2:15][CH3:16])=[O:17]
|
Inputs


Step One
|
Name
|
5-chloro-3-methyl-2-penten-1-ol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCC(=CCO)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
this mixture is stirred vigorously for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is slowly distilled through a Vigreaux column
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the solution, 20 parts by volume of pentane and 20 parts by volume of 1 M sulfuric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture is then diluted with 150 parts by volume of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product is isolated by pentane extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
The pentane extracts are washed with saturated sodium bicarbonate, 10% sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the pentane
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by fractional distillation
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCC(CC(=O)OCC)(C=C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 76% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
